REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].Cl.O.[NH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.Br[CH2:17][CH2:18][CH:19]1[O:24][CH2:23][CH2:22][CH2:21][O:20]1>C(#N)C>[O:20]1[CH2:21][CH2:22][CH2:23][O:24][CH:19]1[CH2:18][CH2:17][N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1 |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
Cl.O.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
BrCCC1OCCCO1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 7% methanol in dichloromethane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCCC1)CCN1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.19 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |